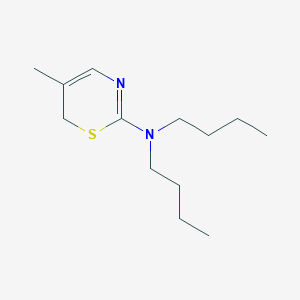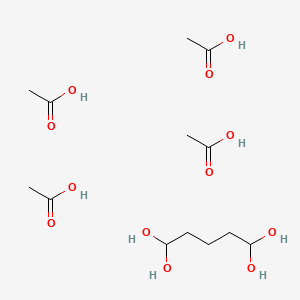
Acetic acid;pentane-1,1,5,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;pentane-1,1,5,5-tetrol is a compound that combines the properties of acetic acid and pentane-1,1,5,5-tetrol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste Pentane-1,1,5,5-tetrol, on the other hand, is a polyol with four hydroxyl groups attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentane-1,1,5,5-tetrol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with pentane-1,1,5,5-tetrol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants into the desired ester.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as esterification, purification, and distillation to obtain the final product with high purity. Catalysts and reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;pentane-1,1,5,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in pentane-1,1,5,5-tetrol can be oxidized to form ketones or carboxylic acids.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Acetic acid;pentane-1,1,5,5-tetrol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;pentane-1,1,5,5-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups in pentane-1,1,5,5-tetrol can form hydrogen bonds with biological molecules, affecting their structure and function. The ester functional group can undergo hydrolysis, releasing acetic acid and pentane-1,1,5,5-tetrol, which can then participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
Pentane-1,1,5,5-tetrol: A polyol with multiple hydroxyl groups, used in the synthesis of polymers and resins.
Ethanol: A simple alcohol with similar hydroxyl functionality.
Uniqueness
Acetic acid;pentane-1,1,5,5-tetrol is unique due to the combination of acetic acid and pentane-1,1,5,5-tetrol, resulting in a compound with both ester and polyol functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various applications.
Propriétés
Numéro CAS |
90139-77-8 |
|---|---|
Formule moléculaire |
C13H28O12 |
Poids moléculaire |
376.35 g/mol |
Nom IUPAC |
acetic acid;pentane-1,1,5,5-tetrol |
InChI |
InChI=1S/C5H12O4.4C2H4O2/c6-4(7)2-1-3-5(8)9;4*1-2(3)4/h4-9H,1-3H2;4*1H3,(H,3,4) |
Clé InChI |
VIMNRVCABFNHIB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(CC(O)O)CC(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



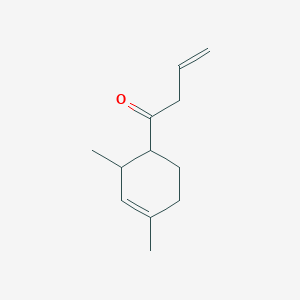

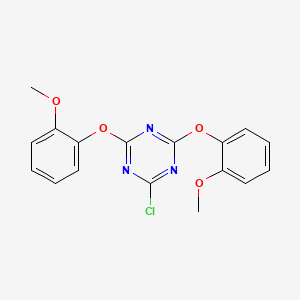
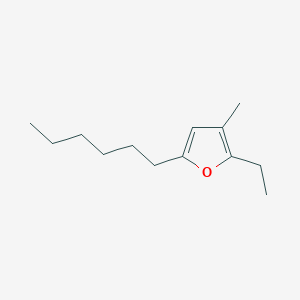
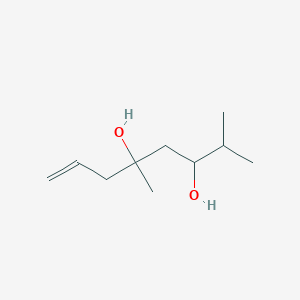




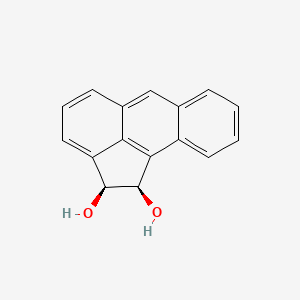
![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)
![N-[2-(Diethylamino)ethyl]heptadecanamide](/img/structure/B14374043.png)
